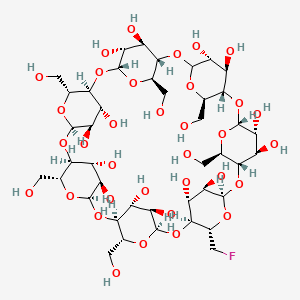

6-Dfcmh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

99552-37-1 |

|---|---|

Formule moléculaire |

C42H69FO34 |

Poids moléculaire |

1137 g/mol |

Nom IUPAC |

(1S,3R,5R,6S,8S,10S,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-(fluoromethyl)-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |

InChI |

InChI=1S/C42H69FO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,41-,42-/m1/s1 |

Clé InChI |

WEIPGRSBUGQBEA-LNMAUMMUSA-N |

SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CF)CO)CO)O)O)O |

SMILES isomérique |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CF)CO)O)O)O |

SMILES canonique |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CF)CO)CO)O)O)O |

Synonymes |

6-deoxy-6-fluorocyclomaltoheptaose 6-DFCMH mono-6-deoxy-6-fluorocyclomaltoheptaose |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Derivatization of 6-modified Purine Riboside Analogues

Targeted Derivatization for Specific Research Applications

Post-Synthetic Modification Techniques

Post-synthetic modification (PSM) techniques offer a powerful strategy for introducing specific functionalities or altering the properties of pre-synthesized compounds or frameworks, such as metal-organic frameworks (MOFs) researchgate.netrsc.orgrsc.orgnih.gov. In the context of purine riboside analogues, PSM can involve chemical transformations on an already formed nucleoside scaffold to introduce or modify the substituent at the 6-position of the purine ring. This approach allows for the diversification of a common nucleoside precursor, enabling the generation of a library of analogues with varying substituents without the need to synthesize each analogue from scratch.

For example, 2-amino-6-chloropurine riboside serves as a valuable synthetic intermediate for preparing various purine nucleoside derivatives . Its 6-chloro group can be readily displaced by different nucleophiles, leading to a range of 6-substituted purine ribosides. This method has been utilized for the synthesis of compounds such as 6-thioguanosine and 6-selenoguanosine through reactions with sodium thiosulfate or potassium selenosulfate, respectively . Similarly, 2-amino-6-ethoxypurine riboside and 2-amino-N6-amino-N6-methyladenosine have been prepared by treating 2-amino-6-chloropurine riboside with corresponding nucleophiles like sodium ethoxide and methylhydrazine . These reactions exemplify the utility of post-synthetic nucleophilic substitution at the 6-position for derivatization.

Chemo-Enzymatic Synthesis of Purine Riboside Analogues

Chemo-enzymatic synthesis combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis, offering a powerful route for the production of complex molecules, including purine riboside analogues beilstein-journals.orgfrontiersin.orgnih.govrsc.org. This integrated approach often leverages the high regio- and stereoselectivity of enzymes, which can be challenging to achieve using purely chemical methods.

One prominent example in the synthesis of nucleosides is the use of enzymatic transglycosylation reactions. These reactions involve the transfer of a sugar moiety from one nucleoside or sugar donor to a purine base, forming a new nucleoside. This method is particularly advantageous for creating specific glycosidic linkages and stereochemical configurations.

Purine nucleoside phosphorylase (PNP, EC 2.4.2.1) is a key enzyme in purine metabolism that catalyzes the reversible phosphorolytic cleavage of the N-glycosidic bond in purine nucleosides sorachim.comuniprot.orgwikipedia.org. The enzyme facilitates the formation of a free purine base and a pentose-1-phosphate, typically α-D-ribose 1-phosphate uniprot.orgwikipedia.org. This reversibility makes PNP highly valuable in chemo-enzymatic synthesis for both the breakdown and formation of purine nucleosides.

The enzyme preferentially acts on 6-oxopurine nucleosides, such as inosine and guanosine uniprot.org. In synthetic applications, PNP can be employed to synthesize purine nucleosides by catalyzing the transfer of a ribose-1-phosphate unit to various purine bases or their modified analogues. This enzymatic approach often results in high yields and excellent stereoselectivity, avoiding the need for protecting group chemistry commonly associated with purely chemical methods. For instance, enzymatic synthesis has been utilized to prepare specific isotopically labeled nucleosides, such as [6-18O]guanosine .

The utility of enzymes like PNP in synthesizing a diverse array of purine riboside analogues can be further enhanced through enzyme engineering. Modifying the enzyme's active site through techniques such as directed evolution or site-directed mutagenesis can alter its substrate specificity and catalytic efficiency rsc.org. This engineering allows for the production of novel analogues that might not be efficiently synthesized by the wild-type enzyme or through conventional chemical routes.

By engineering PNP, researchers can expand the range of purine bases that can serve as substrates, enabling the incorporation of various substituents at the 6-position of the purine ring. This targeted modification of enzyme specificity facilitates the tailored production of specific 6-modified purine riboside analogues, optimizing the synthesis process for desired compounds with improved yields and purities.

Role of Purine Nucleoside Phosphorylase (PNP) in Synthesis

Analogues with Specific Ribose Conformations for Mechanistic Studies

For mechanistic studies, synthesizing analogues with specific or constrained ribose conformations is essential to understand how sugar pucker influences molecular interactions and biological function. For example, the conformations of RNA are largely controlled by the conformations of its ribose rings and their connecting substituents nih.gov. By creating analogues where the ribose conformation is locked or biased towards a particular state, researchers can elucidate the structural requirements for binding to target proteins, such as polymerases or nucleases, or for exhibiting specific cellular activities. This detailed understanding of structure-activity relationships, particularly concerning the ribose conformation, is vital for rational drug design and the development of new therapeutic agents.

In Vitro Research Methodologies for 6-modified Purine Riboside Analogues

Cell-Based Assay Systems for Activity Evaluation

Cell-based assays are fundamental for assessing the biological activity of 6-modified purine riboside analogues within a cellular context, providing information on their effects on cell viability, signaling pathways, and specific cellular responses.

The selection of appropriate cell lines is critical for evaluating the specific activities of 6-modified purine riboside analogues. Researchers often utilize a variety of human and mammalian cell lines, depending on the therapeutic area of interest. For instance, human leukemia cell lines such as K562 and HL-60, along with human carcinoma cell lines like HCT-116 (colon cancer) and 143B (osteosarcoma cancer), are commonly employed to assess antiproliferative or antitumor activities researchgate.netbeilstein-journals.orgacs.orgmdpi.com. Murine macrophage cell lines, such as J774a.1, are used to study effects on immune responses or pathogen-host interactions, particularly in the context of spore germination inhibition for bacteria like Bacillus anthracis asm.org. Additionally, differentiated C2C12 cells have been used for preliminary calcium mobilization assays researchgate.net.

Cell culture conditions typically involve maintaining cells in standard growth media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin-streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2. These conditions ensure optimal cell growth and viability for reliable assay results mdpi.com.

Various endpoint measurements are utilized in cell-based assays to quantify the effects of 6-modified purine riboside analogues:

hSTING Activation : Human Stimulator of Interferon Genes (hSTING) activation is a key endpoint for nucleoside analogues designed to modulate innate immune responses. Assays measure the ability of compounds to activate hSTING, leading to downstream signaling events such as the phosphorylation of interferon response factor 3 (IRF3) and TANK-binding kinase 1 (TBK1), ultimately resulting in interferon production and transcription of interferon-stimulated genes (ISGs) nih.govmdpi.comacs.org. This activation can be assessed using reporter gene assays or by measuring the expression of specific interferon-related genes nih.govmdpi.comacs.org.

Cell Proliferation : The antiproliferative effects of these analogues are commonly assessed using metabolic activity assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays mdpi.commdpi.com. These colorimetric assays measure cellular metabolic activity, which correlates with cell viability and proliferation. Results are often expressed as IC50 (half maximal inhibitory concentration) or GI50 (50% growth inhibition) values, indicating the compound concentration required to inhibit cell growth by 50% relative to control cells researchgate.netbeilstein-journals.orgacs.orgmdpi.commdpi.com. For example, 3'-fluorinated purine nucleoside analogues have demonstrated potent tumor cell growth inhibition at sub- or low micromolar concentrations in HT116 and 143B cell lines beilstein-journals.orgd-nb.info.

Signaling Pathway Activation : Beyond hSTING, other signaling pathways can be monitored. For instance, the PI3K/Akt signaling pathway, which regulates purine nucleotide synthesis, can be investigated to understand how these analogues impact cellular metabolism and growth nih.gov. Calcium mobilization assays can also be performed to evaluate the impact of compounds on intracellular calcium homeostasis researchgate.net.

Table 1: Representative Cell Lines and Endpoint Measurements for 6-Modified Purine Riboside Analogues

| Cell Line Type | Specific Cell Line Examples | Key Endpoint Measurements | Relevant Biological Context |

| Human Leukemia/Carcinoma | K562, HL-60, HCT-116, 143B | Cell proliferation (IC50, GI50 via MTT/XTT assays) | Anticancer/Antiproliferative activity |

| Macrophages | J774a.1 | Spore germination inhibition, macrophage protection | Anti-infective (e.g., Bacillus anthracis) |

| General Mammalian Cells | Various (e.g., HEK293) | hSTING activation (interferon production, pathway signaling) | Innate immune response modulation (antiviral, anticancer) |

| Muscle Cells | C2C12 | Calcium mobilization | Cellular signaling, potentially metabolic effects |

Cell Line Selection and Culture Conditions

Biochemical Assays for Target Interaction and Enzyme Activity

Biochemical assays provide detailed information on the direct interaction of 6-modified purine riboside analogues with specific enzymes and molecular targets, offering insights into their mechanism of action at a molecular level.

These assays are critical for identifying and characterizing the direct enzymatic targets of 6-modified purine riboside analogues. Key enzymes frequently studied include:

Purine Nucleoside Phosphorylase (PNP) : PNP catalyzes the reversible phosphorolysis of purine nucleosides. Assays evaluate if analogues act as substrates or inhibitors of PNP from various sources (e.g., human, E. coli, Geobacillus stearothermophilus), which is relevant for prodrug activation strategies or for developing chemo-enzymatic synthesis methods mdpi.comresearchgate.netunimi.itnih.govpreprints.orgresearchgate.net. For instance, E. coli PNP has been used to activate non-toxic purine analogues like 6-methylpurine riboside in gene therapy approaches for cancer treatment researchgate.net.

Inosine Monophosphate Dehydrogenase (IMPDH) : IMPDH is a crucial enzyme in de novo guanine nucleotide biosynthesis, making it a significant target for antitumor and immunosuppressive drugs. Assays measure the inhibition of IMPDH activity, typically by monitoring the conversion of inosine 5′-monophosphate (IMP) to xanthosine 5′-monophosphate (XMP) nih.govpnas.org. For example, 6-chloropurine riboside 5′-monophosphate has been shown to inactivate IMPDH by forming a covalent adduct with a cysteine residue in the active site pnas.org.

Ribonucleotide Reductase (RR) : RR is essential for DNA synthesis. Assays evaluate the ability of analogues to inhibit RR, which can lead to antiproliferative effects researchgate.netacs.org. N6-substituted 3′-C-methyladenosine derivatives, a type of ribose-modified purine nucleoside, have been synthesized and evaluated as RR inhibitors, showing cytotoxicity against human leukemia and carcinoma cell lines researchgate.netacs.org.

Viral Polymerases : For antiviral compounds, assays target viral RNA-dependent RNA polymerases (RdRp) or methyltransferases. These assays measure the inhibition of viral nucleic acid synthesis or capping mechanisms nih.govsci-hub.seuga.edu. Nucleoside analogues can be incorporated into the growing RNA chain, leading to chain termination or inhibition of polymerase activity nih.gov.

Ligand binding studies provide quantitative data on the affinity and specificity of 6-modified purine riboside analogues for their target proteins.

Radioligand Binding Assays : These assays determine the binding affinity (Ki values) of compounds to specific receptors or enzymes. For example, adenosine receptor (AR) affinities for purine analogues are established using radioligand displacement assays, where the ability of the analogue to displace a known radiolabeled ligand from the receptor is measured nih.govacs.org. This helps in identifying selective agonists or antagonists for different AR subtypes (A1, A2a, A3) nih.govacs.org.

Structural Studies (e.g., X-ray Crystallography, Cryo-EM) : High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are employed to visualize the precise binding mode of 6-modified purine riboside analogues with their target proteins. These studies reveal critical interactions (e.g., hydrogen bonds, hydrophobic contacts) that inform structure-activity relationship (SAR) studies and rational drug design pnas.orgelifesciences.orgacs.org. For example, crystal structures of Trypanosoma cruzi PKAR bound to inosine have elucidated the binding mode of purine nucleosides to protein kinase A regulatory subunits elifesciences.org. Similarly, structural analysis of IMPDH in complex with 6-chloropurine riboside 5′-monophosphate has provided insights into its inactivation mechanism pnas.org.

Table 2: Examples of Enzymes and Targets in Biochemical Assays for 6-Modified Purine Riboside Analogues

| Enzyme/Target | Assay Type | Key Findings/Relevance |

| Purine Nucleoside Phosphorylase (PNP) | Enzymatic inhibition/substrate | Evaluation of prodrug activation, chemo-enzymatic synthesis |

| Inosine Monophosphate Dehydrogenase (IMPDH) | Enzymatic inhibition | Antitumor/immunosuppressive drug development, covalent adduct formation |

| Ribonucleotide Reductase (RR) | Enzymatic inhibition | Antiproliferative activity, DNA synthesis inhibition |

| Viral Polymerases (e.g., RdRp) | Enzymatic inhibition | Antiviral activity, chain termination |

| Adenosine Receptors (ARs) | Radioligand binding | Affinity and selectivity for receptor subtypes |

| Protein Kinase A (PKA) | Ligand binding, activation | Allosteric regulation, nucleoside-mediated signaling |

Enzymatic Inhibition/Activation Assays

Advanced In Vitro Model Systems for Mechanistic Research

Beyond standard cell-based and biochemical assays, advanced in vitro models are utilized to gain deeper mechanistic insights into the action of 6-modified purine riboside analogues.

Enzyme-Coupled Assays : These systems combine multiple enzymatic reactions to mimic complex metabolic pathways or to enhance the sensitivity of detection. For example, purine nucleoside phosphorylase (PNP) can be used as a catalyst in chemo-enzymatic synthesis of fluorescent nucleoside analogues, which then can be applied in assays for other enzyme activities (e.g., nucleoside hydrolases) or for tracking within living cells using fluorescence microscopy nih.govpreprints.org. This allows for real-time monitoring of enzymatic processes and substrate conversion.

Structural-Activity Relationship (SAR) and Molecular Modeling : Computational approaches, including molecular modeling and docking studies, are increasingly integrated with in vitro experiments. These methods help to rationalize observed biological activities by predicting binding poses and interactions between the analogues and their targets researchgate.netacs.org. Such models can guide the design of new compounds with improved potency or selectivity, as demonstrated in the design of adenosine kinase inhibitors acs.org.

Functional Assays with Modified Primers/Nucleotide Analogs : For compounds targeting nucleic acid synthesis, specialized assays can be developed using modified primers or fluorescent nucleotide analogues. These assays allow for the direct measurement of polymerase activity and the impact of the test compounds on RNA or DNA elongation in a non-isotopic, high-throughput format sci-hub.se.

These advanced in vitro systems provide a more comprehensive understanding of how 6-modified purine riboside analogues exert their effects, from initial target engagement to downstream cellular consequences.

Future Directions and Emerging Research Avenues for 6-modified Purine Riboside Analogues

Development of Novel Synthetic Strategies for Complex Analogues

The synthesis of 6-modified purine riboside analogues often presents significant challenges due to the complexity of the purine scaffold and the desire for diverse substitutions at the C6 position. Traditional methods, such as nucleophilic aromatic substitution, have been foundational researchgate.netnih.gov. However, future directions emphasize the development of more efficient, regioselective, and versatile synthetic routes to access novel and complex analogues.

Emerging strategies include metal-mediated cross-coupling reactions, which allow for the introduction of a wide range of functional groups at the C6 position, significantly expanding the chemical space of these compounds researchgate.netfigshare.com. For instance, photoredox/nickel dual catalytic cross-coupling has been described as a strategy for the functionalization of purine nucleosides, enabling the coupling of unprotected nucleosides with readily available alkyl bromides figshare.com. Chemoenzymatic synthesis also offers a promising avenue, leveraging the high specificity and efficiency of enzymes to produce modified nucleosides, potentially at industrial scales mdpi.comresearchgate.net. This approach can overcome some limitations of purely chemical synthesis, such as regioselectivity issues and the need for protecting groups mdpi.com.

For compounds like 6-(γ,γ-Dimethylallylamino)purine Riboside, which features an isopentenyl group at the N6 position, advanced synthetic methods could enable the creation of analogues with subtle structural variations designed to modulate specific biological interactions or improve pharmacokinetic properties.

Advanced Mechanistic Studies at the Single-Molecule Level

Understanding the precise mechanisms by which 6-modified purine riboside analogues exert their biological effects is crucial for rational drug design. Many purine nucleoside analogues function by interfering with nucleic acid synthesis, inhibiting key enzymes, or being incorporated into DNA and RNA, leading to cellular dysfunction and apoptosis benthamscience.comcore.ac.uknih.gov. However, the detailed molecular interactions and kinetics often remain poorly understood.

Future research will increasingly employ advanced mechanistic studies, including single-molecule techniques, to elucidate these intricate processes. Single-molecule fluorescence, force spectroscopy, and cryo-electron microscopy can provide unprecedented resolution into how these analogues interact with their target enzymes (e.g., DNA/RNA polymerases, kinases, purine nucleoside phosphorylases) or integrate into nucleic acid strands core.ac.uknih.govnih.govnih.govresearchgate.net. Such studies can reveal transient intermediates, conformational changes, and the precise binding modes that dictate efficacy and selectivity. For 6-modified purine ribosides, single-molecule studies could shed light on how the C6 modification influences binding affinity, catalytic turnover, or recognition by cellular machinery, providing critical insights for optimizing their therapeutic potential.

Integration of Multi-Omics Data for Systems-Level Understanding

The cellular impact of nucleoside analogues is multifaceted, affecting various biological pathways beyond their primary targets. Integrating multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is essential for a comprehensive, systems-level understanding of how 6-modified purine riboside analogues influence cellular physiology.

This holistic approach can reveal off-target effects, compensatory mechanisms, and global metabolic reprogramming induced by these compounds medsci.orgplos.orgoup.com. For instance, metabolomics can identify changes in nucleotide pools, while transcriptomics can pinpoint altered gene expression patterns, providing a broader context for the observed biological activities. The application of multi-omics to 6-modified purine riboside analogues, such as 2iP Riboside, could uncover novel pathways affected by their presence, leading to the identification of new biomarkers for response or resistance, and informing the development of synergistic combination therapies. This data-driven approach allows for a more complete picture of drug action, moving beyond isolated molecular events to understand the complex network perturbations.

Exploration of New Biological Targets and Pathways

While purine nucleoside analogues have traditionally been explored for their anticancer and antiviral properties, their diverse chemical structures and biological activities suggest potential for modulating novel biological targets and pathways researchgate.netresearchgate.netbeilstein-journals.orgdrugbank.com. The unique modifications at the C6 position of purine ribosides can confer distinct pharmacological profiles, opening avenues for new therapeutic applications.

Recent research highlights the potential of 6-modified purine riboside analogues to activate the human Stimulator of Interferon Genes (hSTING), a key protein in innate immune defense, making them relevant for antiviral, antibacterial, anticancer, and neurodegenerative disease treatments mdpi.comnih.gov. For example, some 6-O-alkyl nucleoside analogues have demonstrated hSTING activation without associated cytotoxicity nih.gov. 6-(γ,γ-Dimethylallylamino)purine Riboside itself has shown antiproliferative activity against breast cancer cells and influences plant cell division, indicating its broad biological relevance toku-e.comscbt.com. Future research will involve high-throughput screening against a wider range of biological targets, including those involved in inflammation, metabolic disorders, and neurodegeneration, to uncover previously unappreciated therapeutic opportunities for this class of compounds.

Computational Design of Next-Generation Analogues

Compound Information

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.